(S)-Ethyl indoline-2-carboxylate hydrochloride
Description
Chiral indoline-2-carboxylate scaffolds, such as (S)-Ethyl indoline-2-carboxylate hydrochloride, represent a class of compounds of significant interest in the field of organic synthesis and medicinal chemistry. Their rigid, bicyclic structure provides a well-defined three-dimensional orientation for functional groups, making them valuable building blocks for complex molecular architectures. The stereocenter at the C-2 position is a crucial feature, allowing for the development of enantiomerically pure molecules that can exhibit specific interactions with biological targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h3-6,10,12H,2,7H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFLVJEOPKVIC-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of S Ethyl Indoline 2 Carboxylate
Transformations of the Indoline (B122111) Core
The reactivity of the (S)-Ethyl Indoline-2-carboxylate core is primarily centered on the nucleophilic nitrogen atom and the adjacent C3 position. Functionalization often involves dehydrogenation to the corresponding indole (B1671886), which possesses a more reactive pyrrole (B145914) ring, followed by substitution and subsequent reduction back to the indoline.
Functionalization at C3 Position
The C3 position of the indole nucleus, the oxidized counterpart of indoline, is the most nucleophilic and common site for electrophilic substitution. orgsyn.org Consequently, many strategies for functionalizing the C3 position of the indoline scaffold proceed via an oxidation-substitution-reduction sequence.
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. niscpr.res.in For the indole-2-carboxylate (B1230498) system, this reaction selectively occurs at the C3 position. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). niscpr.res.in
Treatment of ethyl indole-2-carboxylate with the Vilsmeier reagent leads to the formation of ethyl 3-formyl-1H-indole-2-carboxylate. This transformation is a key step in the synthesis of various natural product analogues. While the classical Vilsmeier-Haack reaction is effective, newer catalytic versions have been developed to proceed under milder conditions. orgsyn.org For instance, systems like triphenylphosphine/1,2-diiodoethane can promote the formylation of indoles with DMF, avoiding the use of moisture-sensitive reagents like POCl₃. cas.cn Another approach involves an iron-catalyzed C3-selective formylation using formaldehyde (B43269) and aqueous ammonia.
It is important to note that direct Vilsmeier-Haack formylation of the indoline-2-carboxylate is less common, as the reaction targets the electron-rich pyrrole ring of the indole. Therefore, functionalization of the indoline often involves an initial dehydrogenation step.
Table 1: Vilsmeier-Haack Type Formylation of Indole-2-Carboxylate Derivatives
| Substrate | Reagents | Product | Notes |
| Ethyl indole-2-carboxylate | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | Classical Vilsmeier-Haack conditions. niscpr.res.in |
| N-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF | 9-Benzyl-1-methylcarbazole-3-carbaldehyde | Involves aromatization and rearrangement. rsc.org |
| Indoles | Ph₃P, ICH₂CH₂I, DMF | 3-Formylindoles | Milder, one-pot protocol. cas.cn |
| N-Boc-oxindole | POBr₃, DMF | 2-Bromo-3-formylindole | Haloformylation reaction. researchgate.net |
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided powerful tools for modifying the indole and indoline core. Palladium-catalyzed reactions are prominent in this area. nih.gov
A general method for the regioselective C3-benzylation of 3-substituted indoles has been developed using benzyl (B1604629) methyl carbonates in the presence of a palladium catalyst. nih.gov This reaction proceeds under mild conditions and affords 3-benzylindolenine products, which contain a newly formed quaternary carbon center. nih.gov Although this specific methodology targets already C3-substituted indoles, it highlights the utility of palladium catalysis in indole functionalization.
For C3-unsubstituted indoles, direct C-H functionalization can be more challenging. However, alternative strategies exist, such as the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols, which proceeds efficiently in water. acs.org While not a direct C-H activation at the C3 of ethyl indole-2-carboxylate, these related transformations showcase advanced methods for introducing benzyl groups to the indole scaffold, which can subsequently be reduced to the corresponding indoline derivatives.
Alkylation of the indole nucleus is a fundamental transformation. The electron-rich nature of the indole ring typically directs alkylation to the C3 position in the absence of a substituent at that position. Various catalysts, including Brønsted and Lewis acids, can promote this reaction. For example, BF₃-OEt₂ has been shown to be an efficient catalyst for the C3-alkylation of indoles with maleimides to furnish 3-indolylsuccinimides in good to excellent yields. nih.govresearchgate.net
Another important variant is the aza-alkylation (or Mannich-type reaction), which introduces an aminomethyl group at the C3 position. rsc.org This three-component reaction involves an indole, an aldehyde, and an amine, and can be catalyzed by a range of species to form a reactive iminium intermediate that is then attacked by the indole. rsc.org
In the context of ethyl indole-2-carboxylate, it is important to distinguish C-alkylation from N-alkylation. While the C3 position is reactive, the indole nitrogen is also nucleophilic and can be readily alkylated under basic conditions. For instance, treatment of ethyl indole-2-carboxylate with alkyl halides in the presence of potassium hydroxide (B78521) (KOH) in acetone (B3395972) leads to N-alkylation products. mdpi.comacs.org Careful selection of reaction conditions is therefore crucial to achieve the desired regioselectivity.
Modification of the Ester Group
The ethyl ester functionality at the C2 position of (S)-ethyl indoline-2-carboxylate is a versatile handle for various chemical transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. Alkaline hydrolysis using reagents such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic medium efficiently converts ethyl indole-2-carboxylate into indole-2-carboxylic acid. mdpi.comnih.gov This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives. nih.gov
Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. For example, reacting ethyl indole-2-carboxylate with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) results in the formation of methyl 1H-indole-2-carboxylate. mdpi.com This reaction proceeds in high yield and can be preferable to direct N-alkylation under these specific conditions. mdpi.com
Reduction: The ester group can be reduced to a primary alcohol. While not explicitly detailed for the indoline target in the provided context, the reduction of the related ethyl indole-2-carboxylate with strong reducing agents like lithium aluminum hydride (LiAlH₄) is a standard procedure to yield indole-2-methanol.
Hydrazinolysis: Treatment of ethyl indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) leads to the formation of indole-2-carbohydrazide. mdpi.com This carbohydrazide (B1668358) is a valuable synthon that can be further reacted with aldehydes and ketones to form hydrazones or cyclized to generate various heterocyclic systems like thiazoles. mdpi.com
Table 2: Summary of Ester Group Modifications of Ethyl Indole-2-carboxylate
| Reaction | Reagents | Product | Yield | Reference |
| Hydrolysis | aq. KOH, Acetone | 1-Alkyl-1H-indole-2-carboxylic acid | High | mdpi.com |
| Transesterification | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | 89% | mdpi.com |
| Hydrazinolysis | Hydrazine Hydrate | 1H-Indole-2-carbohydrazide | 90% | mdpi.com |
Ring-Opening and Ring-Closing Reactions of Indoline Derivatives
The synthesis of the indoline and indole ring system (ring-closing) and its subsequent transformation into other heterocyclic structures (ring-opening) are fundamental aspects of its chemistry.
Ring-Closing Reactions (Synthesis): Several classical and modern methods exist for the construction of the indole nucleus. The Reissert indole synthesis, for example, involves the reductive cyclization of ortho-nitrophenylpyruvates. orgsyn.orgresearchgate.net Ethyl indole-2-carboxylate can be prepared via the platinum-catalyzed hydrogenation of the potassium salt of ethyl o-nitrophenylpyruvate. orgsyn.org The Fischer indole synthesis is another cornerstone method, which can produce the indole-2-carboxylic acid from pyruvic acid phenylhydrazone. orgsyn.org These methods build the core heterocyclic structure from acyclic or simple aromatic precursors.
Ring-Opening Reactions: Under certain conditions, the indoline ring can undergo cleavage to form different structures. For instance, subjecting ethyl 2-amino-1H-indole-3-carboxylate to basic conditions can lead to a ring-opened product. arkat-usa.org In a different type of transformation, aluminum chloride (AlCl₃) can mediate the nucleophilic ring-opening of indoline-2-thiones with various acyl cyclopropanes, leading to ketones functionalized with indolylthio groups. rsc.org These reactions demonstrate that the stability of the indoline ring can be overcome to generate novel molecular architectures.
Stereochemical Integrity and Transformations of the Chiral Center in (S)-Ethyl Indoline-2-carboxylate
The chiral center at the C2 position of (S)-Ethyl indoline-2-carboxylate is a cornerstone of its utility as a building block in stereoselective synthesis. The stability of this stereocenter dictates its ability to transmit chirality to more complex molecular architectures. While generally robust, the stereochemical integrity of this center can be influenced by reaction conditions, particularly during derivatization of the indoline nitrogen and modification of the carboxylate group.
The C2 proton of indoline-2-carboxylates is rendered acidic by the adjacent carboxylate group and the nitrogen atom of the heterocycle. This acidity creates the potential for epimerization, the process by which the (S)-enantiomer could be converted to its (R)-enantiomer, leading to a racemic mixture. This is a critical consideration in multi-step syntheses where the preservation of enantiomeric purity is essential.
Research into the reactivity of related compounds has shown that the N-acyl derivatives of 3-substituted indole-2-carboxylates, upon catalytic hydrogenation, can undergo quantitative C-2 epimerization. clockss.org This suggests that under certain reductive conditions, particularly when the nitrogen is part of an amide and there is substitution at the C3 position, the chiral center at C2 can become labile. The formation of an enolate or a related planar intermediate under basic conditions is a likely mechanism for this loss of stereochemical information.
Conversely, the synthesis of enantiomerically pure (S)-indoline-2-carboxylic acid from chiral precursors like L-phenylalanine demonstrates that the stereocenter can be formed and maintained with high fidelity. researchgate.net Furthermore, its use in peptide synthesis, a field where maintaining chiral integrity is paramount, indicates that under standard amide bond forming conditions, the C2 stereocenter is generally stable. nih.gov
Detailed studies on the derivatization of (S)-Ethyl indoline-2-carboxylate hydrochloride itself are crucial for a complete understanding of its stereochemical behavior. The following table summarizes findings from various transformations involving the indoline-2-carboxylate scaffold, highlighting the conditions and their impact on the stereocenter.
| Transformation | Reagent and Conditions | Substrate | Product | Stereochemical Outcome | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, 60 psi, EtOH | N-Boc-3-substituted-indole-2-carboxylate | cis-N-Boc-3-substituted-indoline-2-carboxylate | Diastereoselective, potential for epimerization at C2 | clockss.org |
| Base-mediated Epimerization | 1N t-BuOK | cis-N-Boc-3-(carboxymethyl)indoline-2-carboxylate dimethyl ester | trans-N-Boc-3-(carboxymethyl)indoline-2-carboxylate dimethyl ester | Complete epimerization to the thermodynamically more stable trans isomer | clockss.org |
| Peptide Coupling | HBTU, TEA, MeCN | N-Ac-(S)-indoline-2-carboxylic acid | Dipeptide | Generally high retention of stereochemistry | nih.gov |
| Synthesis from Chiral Pool | Intramolecular nitro amination | 2,4-dinitro-L-phenylalanine | (S)-6-nitro-indoline-2-carboxylic acid | High enantiomeric excess (>99.5% ee) maintained | researchgate.net |
| Enzymatic Resolution | Candida antarctica lipase (B570770) (Chirazyme L-2) | Racemic N-Boc-indoline-2-carboxylic acid methyl ester | (S)-N-Boc-indoline-2-carboxylic acid | High enantiomeric excess (>99.9% ee) | researchgate.net |
The data indicates that while the chiral center of (S)-Ethyl indoline-2-carboxylate is stable under many conditions, particularly those used for peptide coupling and certain synthetic routes from chiral precursors, there is a tangible risk of epimerization. This risk is most pronounced under basic conditions and during the reduction of N-acylated indole precursors, especially those with substitution at the 3-position. Careful selection of reaction conditions is therefore paramount to preserve the stereochemical integrity of this valuable chiral building block.
Mechanistic and Theoretical Investigations of S Ethyl Indoline 2 Carboxylate Reactions
Mechanistic Pathways of Synthetic Transformations
Understanding the mechanistic pathways is fundamental to optimizing reaction conditions and developing novel synthetic routes. For the indoline-2-carboxylate scaffold, this involves examining reaction rates, identifying key intermediates, and mapping out catalytic cycles.
Kinetic studies offer quantitative data on reaction speeds and the lifetimes of transient species, which are crucial for deciphering reaction mechanisms. While specific kinetic data for reactions of (S)-ethyl indoline-2-carboxylate hydrochloride are not extensively documented, relevant studies on related systems provide valuable information.
One key area where kinetics are studied is in the enantioselective synthesis of the indoline-2-carboxylate core. In the enzymatic optical resolution of racemic indoline-2-carboxylic acid methyl ester, the reaction progress is monitored over time to determine the point at which maximum optical purity is achieved. A patent on this method demonstrates that the optical purity of the remaining (S)-indoline-2-carboxylic acid methyl ester reaches over 99% e.e. after a specific reaction time, after which the reaction is stopped to prevent loss of enantiopurity. google.com The kinetics of decay for intermediates have also been examined in the electrooxidation of the unsaturated precursor, indole-2-carboxylic acid. Spectrophotometric analysis revealed that the decay of a UV-absorbing intermediate follows a pseudo-first-order reaction, providing a basis for understanding the stability and subsequent transformations of reactive species in the reaction pathway. researchgate.net
Below is a data table illustrating the kinetic resolution of racemic indoline-2-carboxylic acid methyl ester using the enzyme Savinase, showing the change in optical purity over time.
| Reaction Time (hours) | Substrate Conversion (%) | Optical Purity of (S)-ester (% e.e.) |
| 1 | 15.3 | 18.1 |
| 2 | 27.5 | 37.9 |
| 3 | 36.9 | 58.5 |
| 4 | 43.5 | 77.0 |
| 5 | 47.0 | 99.3 |
| Data derived from an enzymatic resolution process described for the methyl ester. google.com |
Control experiments are essential for validating proposed mechanisms by systematically eliminating alternative pathways. In the context of transformations involving the indole-2-carboxylate (B1230498) skeleton, such experiments have been pivotal in identifying the roles of specific functional groups.
For instance, in a study on the palladium-catalyzed synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl (B1604629) alcohols, the directing role of the carboxylic acid group at the C-2 position was investigated. A key control experiment was conducted using ethyl indole-2-carboxylate (the ethyl ester of the unsaturated analogue) instead of the corresponding carboxylic acid. The experiment showed that the ethyl ester failed to produce the desired product, resulting in only a 3% yield. mdpi.com This outcome strongly supports a mechanism where the free carboxylic acid acts as a directing group, facilitating the crucial C3-H palladation step. Without the free carboxyl group, the catalytic C-H activation does not proceed efficiently.
This finding highlights that the esterification of the carboxylic acid, as in (S)-ethyl indoline-2-carboxylate, can fundamentally alter the reactivity and mechanistic pathway compared to its parent acid.
Many synthetic transformations of indole (B1671886) and indoline (B122111) derivatives rely on transition metal catalysis. Analyzing the catalytic cycle provides a detailed picture of the catalyst's journey through various oxidation states and intermediate complexes.
For the synthesis of indole derivatives, palladium-catalyzed reactions are common. One proposed catalytic cycle for the carbonylative synthesis of indoles involves an initial oxidative addition of Pd(0) to a C-X bond, followed by CO insertion. beilstein-journals.orgnih.gov In the context of C-H activation, a Pd(II)-catalyzed cycle is often invoked. For the reaction of indole-carboxylic acids with benzyl alcohols, the proposed mechanism begins with the coordination of the indole's carboxylic acid group to the Pd(II) catalyst. mdpi.com This is followed by C-H activation at the C3 position to form a palladacycle intermediate. Subsequent reaction with the benzyl alcohol and reductive elimination yields the final product and regenerates the active Pd(II) catalyst. mdpi.com
A distinct catalytic process is observed in the copper-catalyzed synthesis of (S)-indoline-2-carboxylic acid via intramolecular cyclization of (S)-2-bromophenylalanine. chemicalbook.com This reaction proceeds through an Ullmann-type condensation mechanism, where Cu(I) is the active catalyst that facilitates the intramolecular C-N bond formation.
Computational Chemistry Approaches
Theoretical calculations have become an indispensable tool for investigating reaction mechanisms, transition states, and the origins of stereoselectivity, providing insights that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a powerful computational method used to model electronic structure and predict reaction pathways. While specific DFT studies on (S)-ethyl indoline-2-carboxylate are scarce, research on the related indole nucleus provides a framework for understanding its reactivity.
For example, DFT calculations have been used to investigate the mechanism of Rhodium(II)-catalyzed C-H functionalization of indoles. acs.org These studies explored two competing pathways: one involving a nucleophilic attack by the indole on the carbene to form a carbonium ylide intermediate, which then undergoes a researchgate.netnih.gov-proton transfer to yield a free enol, and an alternative pathway involving a concerted formation of C-O and C-C bonds to produce an oxocarbenium ylide intermediate. The calculations helped to determine the energetically favorable pathway and explained the observed product distributions. acs.org Such computational approaches are critical for understanding how substituents on the indole ring influence the reaction mechanism, insights that can be extrapolated to understand the behavior of indoline derivatives.
Conformational analysis is crucial for understanding the three-dimensional shape of a molecule and how this influences its reactivity and interactions. Semi-empirical methods, which combine quantum mechanics with empirical parameters, offer a computationally efficient way to explore the conformational landscape of molecules.
For the parent indole molecule, a semi-empirical scale has been developed to predict the strength of specific solvent-solute interactions based on the hydrogen-bond-accepting ability of the solvent. researchgate.net This scale was shown to accurately predict the N-H stretching frequency of indole in various solvents, which is directly related to its conformation and intermolecular interactions. researchgate.net While this study focuses on indole, the principles can be extended to its derivatives. The conformation of the pyrrolidine (B122466) ring in (S)-ethyl indoline-2-carboxylate and the orientation of the ethyl ester group are critical for its reactivity, particularly in stereoselective reactions. Understanding these conformational preferences is a key step in predicting and controlling the outcome of its chemical transformations.
Spectroscopic and Advanced Analytical Characterization of S Ethyl Indoline 2 Carboxylate and Derivatives
Vibrational Spectroscopy
The FT-IR spectrum of Ethyl 1H-indole-2-carboxylate and its derivatives reveals characteristic absorption bands corresponding to its key functional groups. The spectra are typically recorded using KBr discs or as neat samples with an ATR accessory. mdpi.comnih.gov Key vibrational frequencies for substituted Ethyl 1H-indole-2-carboxylate derivatives have been reported. researchgate.net For instance, a 5-nitro derivative exhibits a distinct N-H stretching vibration at 3310 cm⁻¹ and a strong carbonyl (C=O) stretch at 1680 cm⁻¹. researchgate.net The C-O stretching vibration is typically observed around 1235 cm⁻¹. researchgate.net In related indole-2-carboxylic acids, a very broad band from 2500–3500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, with the acid carbonyl C=O stretch appearing around 1684 cm⁻¹. mdpi.com
FT-Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds. The FT-Raman spectrum of Ethyl 1H-indole-2-carboxylate has been recorded using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique is instrumental in confirming the molecular structure by identifying characteristic Raman shifts associated with the indole (B1671886) ring and the ethyl carboxylate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).
The ¹H NMR spectrum of Ethyl 1H-indole-2-carboxylate provides a clear fingerprint of its structure. researchgate.netchemicalbook.com The signals for the ethyl ester group are characteristic, with the methyl (CH₃) protons appearing as a triplet around δ 1.34–1.46 ppm and the methylene (B1212753) (OCH₂) protons as a quartet around δ 4.30–4.47 ppm. mdpi.comnih.gov The protons on the indole ring typically resonate in the aromatic region between δ 7.00 and 7.70 ppm. mdpi.com The indole N-H proton usually appears as a broad singlet at a downfield chemical shift, for instance, at δ 8.98 ppm in some derivatives. researchgate.net
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For Ethyl 1H-indole-2-carboxylate derivatives, the ester carbonyl carbon (C=O) resonates significantly downfield, around δ 161.26–162.0 ppm. mdpi.comnih.gov The carbons of the ethyl group appear at approximately δ 61.81 ppm for the OCH₂ and δ 14.42 ppm for the CH₃. researchgate.net The indole ring carbons are observed between δ 103.0 and 138.0 ppm. mdpi.com
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While the crystal structure of the specific chiral compound (S)-Ethyl indoline-2-carboxylate hydrochloride is not detailed in the available literature, the structure of the achiral derivative Ethyl 1H-indole-2-carboxylate has been resolved. nih.govresearchgate.net
This derivative crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The structure reveals a nearly planar molecule, with the crystal packing dominated by hydrogen bonding between the indole N-H group and the keto oxygen atom of an adjacent molecule, forming centrosymmetric dimers. nih.govresearchgate.netchemicalbook.com
For a chiral compound like (S)-Ethyl indoline-2-carboxylate, single-crystal X-ray diffraction would be used to determine its absolute configuration. This is typically achieved through anomalous dispersion, where the differences in scattering intensity of enantiomeric crystals (Friedel pairs) are analyzed, allowing for the unambiguous assignment of the (S) or (R) configuration at the stereocenter. This method provides conclusive proof of the compound's absolute stereochemistry.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are fundamental in the analysis of chiral compounds like this compound, enabling the separation of the desired enantiomer from its counterpart and the quantification of any impurities.
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the determination of the enantiomeric excess (e.e.) of chiral compounds. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus enabling their separation. The determination of enantiomeric purity is critical in the synthesis and quality control of single-enantiomer pharmaceutical agents. heraldopenaccess.us
The separation of (R,S)-ethyl indoline-2-carboxylate can be effectively achieved using chiral HPLC to isolate and quantify the desired (S)-enantiomer. researchgate.net The method typically employs a specialized chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) gel support. Detection is commonly performed using a UV detector, as the indole or indoline (B122111) ring possesses a strong chromophore. uma.es The enantiomeric excess is calculated by comparing the peak areas of the two separated enantiomers in the resulting chromatogram.
Below is a table summarizing typical conditions for the chiral HPLC analysis of ethyl indoline-2-carboxylate enantiomers.
| Parameter | Typical Value/Condition |
| Column | Chiralpak® IC or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (B145695) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of (S) and (R) enantiomers |
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. nih.gov These characteristics make UPLC an ideal method for the rapid determination of the chemical purity of this compound, identifying and quantifying any synthesis-related impurities or degradation products.
For purity analysis, a reverse-phase UPLC method is commonly employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The high resolving power of UPLC allows for the separation of the main compound from closely related structural analogues. nih.gov The use of UPLC coupled with mass spectrometry (UPLC-MS) can further enhance analytical capabilities by providing mass information for impurity identification. mdpi.com
The following table outlines exemplary conditions for a UPLC method for purity determination.
| Parameter | Typical Value/Condition |
| Column | Acquity UPLC® CSH™ C18 (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Gradient | A time-based linear gradient from high aqueous to high organic content |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | UV (e.g., 254 nm, 280 nm) or Photodiode Array (PDA) Detector |
| Column Temperature | 40 °C |
| Analysis Time | < 10 minutes |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov
For (S)-Ethyl indoline-2-carboxylate, the molecular formula of the free base is C₁₁H₁₃NO₂. chemicalbook.com Electron Ionization (EI) is a common technique for MS analysis. In the EI mass spectrum of the related compound ethyl indole-2-carboxylate (B1230498) (the unsaturated analogue), characteristic fragment ions are observed, with major peaks typically appearing at m/z values of 189 (molecular ion, M⁺), 143 (loss of ethoxy group, [M-OC₂H₅]⁺), and 115. nih.govnist.gov
HRMS is crucial for confirming the identity of the synthesized compound. It can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass of the protonated molecule [M+H]⁺ of (S)-Ethyl indoline-2-carboxylate can be calculated and compared to the experimentally measured value.
The table below shows the calculated exact mass for the protonated free base of (S)-Ethyl indoline-2-carboxylate.
| Species | Formula | Calculated Exact Mass (m/z) |
| (S)-Ethyl indoline-2-carboxylate [M] | C₁₁H₁₃NO₂ | 191.09463 |
| Protonated Molecule [M+H]⁺ | [C₁₁H₁₄NO₂]⁺ | 192.10191 |
| Sodium Adduct [M+Na]⁺ | [C₁₁H₁₃NO₂Na]⁺ | 214.08382 |
This high-resolution data provides unambiguous confirmation of the elemental composition, a critical step in the structural characterization of the molecule. mdpi.com
Synthetic Utility and Applications in Complex Organic Molecule Construction
Role as a Chiral Building Block in Asymmetric Synthesis
(S)-Ethyl indoline-2-carboxylate hydrochloride serves as a crucial chiral building block in asymmetric synthesis. Its stereochemically defined center at the C-2 position is instrumental in the synthesis of enantiomerically pure compounds. The parent acid, (S)-indoline-2-carboxylic acid, is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors researchgate.net. The synthesis of this chiral acid can be achieved through various methods, including classical resolution of the racemic mixture or more modern catalytic asymmetric hydrogenation and biocatalytic routes researchgate.netgoogle.com.
One established industrial method involves the resolution of racemic indoline-2-carboxylic acid using a chiral amine, such as (R)-α-methylbenzylamine. This process allows for the selective crystallization of the diastereomeric salt containing the desired (S)-enantiomer, which is then acidified to yield the enantiopure (S)-indoline-2-carboxylic acid google.com. More advanced methods utilize enzymes like phenylalanine ammonia lyase for the stereoselective synthesis of precursors, ultimately leading to the desired (S)-indoline scaffold in fewer steps and under milder conditions researchgate.net. The ethyl ester, as a direct derivative, carries this chiral integrity into subsequent synthetic steps.
Precursor for Advanced Intermediates in Fine Chemical Synthesis
The primary application of this compound as a precursor is in the synthesis of the ACE inhibitor Perindopril google.comepo.org. Perindopril is a complex molecule whose therapeutic efficacy is dependent on its specific stereochemistry, which is derived directly from the (S)-indoline-2-carboxylic acid core epo.org.
In the synthesis of Perindopril, the indoline (B122111) moiety is coupled with another chiral fragment, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. The general synthetic pathway involves:
Esterification : (S)-indoline-2-carboxylic acid is often converted to its ethyl or benzyl (B1604629) ester to protect the carboxylic acid and facilitate subsequent reactions epo.org.
Peptide Coupling : The resulting ester is then coupled with the N-protected alanine derivative. This key step is typically mediated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBT) epo.orgepo.org.
Deprotection : The protecting groups are removed in the final stages to yield the active pharmaceutical ingredient, Perindopril .
The (S)-indoline-2-carboxylate unit thus forms the structural backbone of the final drug, highlighting its critical role as an advanced intermediate in pharmaceutical manufacturing.
| Intermediate | Reagents | Purpose | Reference |
| (2S)-indoline-2-carboxylic acid | (R)-α-methylbenzylamine | Resolution of enantiomers | google.com |
| Ethyl or Benzyl (2S)-indoline-2-carboxylate | Alcohol (Ethanol/Benzyl alcohol), Acid catalyst | Protection of carboxylic acid | epo.org |
| Perindopril Ester | N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, DCC, HOBT | Formation of amide bond | epo.org |
| Perindopril | Catalytic Hydrogenation (for benzyl ester) | Deprotection to yield final API |
Construction of Complex Heterocyclic Ring Systems
While the indoline nucleus is a versatile scaffold, specific examples of using this compound for the following complex heterocyclic constructions are not widely documented. The syntheses described in the literature for these systems often start from the aromatic indole (B1671886) analogue or other related precursors.
Synthesis of Tetracyclic ε-Lactones
The enantioselective synthesis of tetracyclic indole-fused ε-lactones has been reported, but this transformation typically utilizes indole-2-carboxaldehyde as the starting material. The process involves a formal [4+3] annulation catalyzed by an N-heterocyclic carbene (NHC) and a Lewis acid, which proceeds through a dynamic kinetic resolution nih.gov. This methodology has not been described as starting from (S)-Ethyl indoline-2-carboxylate.
Preparation of Spirooxindole-pyrrolidones
The synthesis of spirooxindole-pyrrolidones is a well-established area of heterocyclic chemistry. A common and powerful method involves the [3+2] cycloaddition reaction between an azomethine ylide and an activated alkene. The azomethine ylides are often generated in situ from the condensation of isatin (or its derivatives) with an α-amino acid, such as proline or thioproline frontiersin.org. This reaction creates the spiro-fused pyrrolidine (B122466) ring at the C3-position of the oxindole core. While a related saturated compound, (2S)-octahydro-1H-indole-2-carboxylic acid, has been used in such condensations, the direct application of (S)-Ethyl indoline-2-carboxylate for this purpose is not a commonly reported pathway nih.gov.
Development of Indole-Fused Heterocycles
The development of indole-fused heterocycles is a rich field of research, often starting from ethyl indole-2-carboxylate (B1230498) (the aromatic analogue of the subject compound) rsc.orgnih.gov. Various synthetic strategies are employed, including:
Alkylation and Cyclization : N-alkylation of ethyl indole-2-carboxylate followed by intramolecular reactions to form fused rings mdpi.com.
Hydrazinolysis and Heterocyclization : Conversion of the ester to a carbohydrazide (B1668358), which can then be cyclized with various reagents to form fused triazino- or pyridazino-indoles nih.govmdpi.comresearchgate.net.
These examples demonstrate the synthetic versatility of the indole-2-carboxylate scaffold for creating fused systems, though they start from the oxidized indole form rather than the saturated indoline.
Application in Peptidomimetic Design and Synthesis
This compound serves as a valuable building block in the design and synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Its rigid bicyclic structure and stereochemistry make it an effective scaffold for constraining the conformational flexibility of peptide chains, a key strategy in the development of therapeutic agents with improved properties such as enhanced metabolic stability and receptor selectivity.
The incorporation of the (S)-indoline-2-carboxylate moiety into a peptide backbone introduces a unique structural element that can mimic both L-proline and L-phenylalanine residues. acs.org As a proline mimetic, the indoline ring system restricts the rotation around the N-Cα bond, influencing the local peptide conformation. acs.org Simultaneously, it can be considered a constrained analogue of phenylalanine, where the side-chain is locked in a specific orientation. acs.org This dual mimicry allows for the design of peptidomimetics with novel secondary structures and biological activities.
A significant feature of (S)-indoline-2-carboxylic acid derivatives in peptidomimetic design is their pronounced tendency to favor a cis amide bond conformation, particularly in polar solvents. acs.orgnih.gov This is in contrast to the general preference for the trans isomer in most peptide bonds, including those involving proline. nih.gov This distinct conformational preference is a powerful tool for designing peptides with specific folds, such as β-turns and β-hairpins, which are crucial for molecular recognition and biological function. nih.gov
The synthesis of peptidomimetics incorporating the (S)-indoline-2-carboxylate scaffold can be challenging due to the low reactivity of the indoline nitrogen and a propensity for the free acid to form diketopiperazines. nih.gov However, synthetic strategies have been developed to overcome these hurdles. One common approach involves the N-acylation of the indoline nitrogen with a protected amino acid, followed by coupling of the indoline's carboxylic acid group with another amino acid ester. Various coupling reagents can be employed to facilitate these peptide bond formations.
An alternative and elegant strategy for accessing indoline-2-carboxylate-containing dipeptides is through a palladium-catalyzed intramolecular C(sp²)–H amination of phenylalanine moieties within a pre-assembled dipeptide. nih.gov This post-synthetic modification allows for the formation of the constrained indoline ring system from a more flexible peptide precursor.
Detailed Research Findings
Research has demonstrated the significant influence of the (S)-indoline-2-carboxylate scaffold on the conformational equilibrium of dipeptides. Studies on N-acetylated methyl and ethyl esters of (S)-indoline-2-carboxylic acid have quantified the preference for the cis amide bond.
| Compound | Solvent | Trans/Cis Ratio | Reference |
|---|---|---|---|
| N-Acetyl-(S)-methyl indoline-2-carboxylate | CDCl3 | 0.87 | acs.org |
| N-Acetyl-(S)-methyl indoline-2-carboxylate | CD3CN | 0.30 | acs.org |
| N-Acetyl-(S)-methyl indoline-2-carboxylate | DMSO-d6 | 0.15 | acs.org |
The synthetic utility of (S)-indoline-2-carboxylate derivatives in building more complex peptidomimetics has also been explored. The following table summarizes representative yields for the synthesis of dipeptides containing the (S)-indoline-2-carboxylate core, highlighting the feasibility of incorporating this constrained amino acid analog into peptide chains. It is important to note that the specific examples in the literature often utilize the methyl ester or the N-protected free acid rather than the ethyl ester hydrochloride directly as the starting material for coupling reactions.
| Dipeptide | Coupling Reagents | Yield (%) | Reference |
|---|---|---|---|
| Boc-L-Ala-(S)-Ind-OMe | HBTU, TEA | 46 | nih.gov |
| Cbz-L-Ala-(S)-Ind-OMe | HBTU, TEA | 75 | nih.gov |
| Boc-D-Ala-(S)-Ind-OMe | HBTU, TEA | 85 | nih.gov |
These findings underscore the potential of this compound as a precursor for creating conformationally defined peptidomimetics. Its ability to induce specific secondary structures through the promotion of cis amide bonds makes it a valuable tool in the rational design of novel bioactive molecules.
Q & A
Q. What synthetic methodologies are established for (S)-Ethyl indoline-2-carboxylate hydrochloride, and how is enantiomeric purity ensured?
Answer: The compound can be synthesized via palladium-catalyzed intramolecular C–N coupling reactions, as demonstrated in analogous indolinecarboxylate syntheses. For example, palladacycle precursors (e.g., cyclopalladated L-phenylalanine derivatives) are reacted under base-assisted conditions. Purification typically involves flash column chromatography (e.g., petroleum ether/acetone gradients) to isolate the enantiomerically pure product. Enantiomeric purity is validated using chiral HPLC or polarimetry, with strict control of reaction conditions (temperature, catalyst loading) to minimize racemization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: Critical safety measures include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
- Waste Disposal: Segregate chemical waste and use certified disposal services for halogenated organics.
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent HCl release .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
- X-ray Crystallography: SHELXL software refines single-crystal data to resolve stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy: - and -NMR confirm indoline ring proton environments (e.g., δH 3.25–3.47 ppm for methylene protons adjacent to the carboxylate) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 214.06) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Answer:
- Cross-Validation: Compare experimental -NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Solvent Effects: Account for solvent polarity in computational models (e.g., PCM solvation in chloroform).
- Dynamic Effects: Use molecular dynamics simulations to assess conformational averaging in solution-phase NMR .
Q. What strategies optimize reaction yields while maintaining stereochemical integrity during synthesis?
Answer:
- Catalyst Screening: Test palladium complexes (e.g., Pd(OAc)/PPh) to balance activity and stereoselectivity.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to prevent racemization.
- Additives: Silver salts (e.g., AgCO) can suppress side reactions by scavenging halides .
Q. How can isotopic labeling be applied to study the metabolic fate of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
